Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Description
Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a nitrophenyl group attached to the thiophene ring, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHKNURHIOVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249961 | |
| Record name | Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-77-9 | |
| Record name | Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate typically involves the following steps:
Nitration of Phenylthiophene: The starting material, phenylthiophene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the phenyl ring.
Esterification: The nitrated product is then subjected to esterification with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products Formed
Reduction: Ethyl 5-(3-aminophenyl)-2-thiophenecarboxylate.
Substitution: Ethyl 5-(3-methoxyphenyl)-2-thiophenecarboxylate.
Oxidation: Ethyl 5-(3-nitrophenyl)-2-thiophenesulfoxide.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the primary applications of ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes crucial for the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This mechanism suggests that this compound could be developed into a novel antibiotic candidate, targeting the enzyme d-glycero-α-d-manno-heptose-1-phosphate guanylyltransferase (HddC) .
Case Study: Inhibition of HddC
A study demonstrated that compounds structurally related to this compound effectively block the nucleotidyltransferase activity of HddC, which is essential for lipopolysaccharide formation. This inhibition disrupts bacterial cell wall integrity, making it a promising avenue for antibiotic development .
Organic Synthesis
Synthesis of Pyrazoles
this compound can also play a role in organic synthesis, particularly in the formation of pyrazole derivatives. Pyrazoles are important in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. The compound can be utilized as a precursor in reactions involving hydrazine derivatives, leading to the formation of various pyrazole derivatives through cyclocondensation reactions .
Data Table: Synthesis Conditions for Pyrazole Derivatives
| Reactant | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| This compound + Hydrazine | Montmorillonite K-10 | 74-94 | |
| Ethyl α-diazoacetate + Phenylpropargyl | Zinc Triflate | 89 |
Pharmacological Studies
Anti-tumor Activity
Recent pharmacological studies have explored the anti-tumor potential of derivatives related to this compound. For example, certain pyrazolo[3,4-d]pyrimidines synthesized from similar precursors exhibited significant anti-tumor activity with low IC50 values, indicating high potency against cancer cell lines .
Mechanism of Action
The mechanism of action of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-(4-nitrophenyl)-2-thiophenecarboxylate: Similar structure but with the nitro group at a different position, affecting its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is a thiophene derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a nitrophenyl substituent, which significantly influences its chemical reactivity and biological properties. The molecular formula is , and the presence of the nitro group enhances electrophilicity, potentially increasing its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiophene moiety may engage in hydrophobic interactions with protein structures, influencing their functionality.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformational states.
- Receptor Modulation : It could act as a modulator for various receptors, affecting signaling pathways within cells.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains. A study showed that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This is indicative of its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other thiophene derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 5-(4-nitrophenyl)-2-thiophenecarboxylate | Structure | Similar antibacterial properties but less potent than the 3-nitrophenyl variant |
| Ethyl 5-(4-methylphenyl)-2-thiophenecarboxylate | Structure | Exhibits lower cytotoxicity compared to the nitro-substituted variant |
Q & A
Q. What are the key synthetic routes for Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate?
- Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur. For example, a 3-nitrophenyl-substituted aldehyde can react with ethyl cyanoacetate and sulfur in ethanol under acidic conditions to form the thiophene core. Subsequent esterification or functionalization steps (e.g., nitration) may be required. Evidence from similar thiophene derivatives (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate) highlights refluxing with HCl-saturated ethanol for esterification .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm) and ester functionality (COOEt group at δ 4.3–4.5 ppm for CH and δ 1.2–1.4 ppm for CH) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ester), ~1520–1340 cm (NO asymmetric/symmetric stretches) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., calculated for CHNOS: 293.04 g/mol) .
Q. What are the solubility and stability profiles under various experimental conditions?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and nitro groups. Limited solubility in water (logP ~3.8, similar to structurally related nitrophenyl furan esters) .
- Stability : Sensitive to strong bases (ester hydrolysis) and light (nitro group degradation). Store in inert atmospheres at –20°C for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency in the Gewald reaction .
- Solvent Optimization : Replace ethanol with DMF or THF for higher reaction temperatures and better nitro group compatibility .
- Real-Time Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction time .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing thiophene ring protons from nitrophenyl protons) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures (as done for diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) .
- Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., ethyl 5-(4-nitrophenyl)thiophene-2-carboxylate) to validate assignments .
Q. How to design derivatives for specific biological or material science applications?
- Methodological Answer :
- Functional Group Modification : Replace the nitro group with amines (via reduction) or introduce halogens (e.g., bromination) for bioactivity studies .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, methoxy) on the phenyl ring and assess properties like solubility or binding affinity .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity or intermolecular interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
